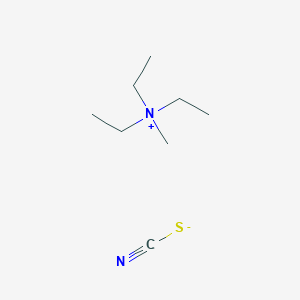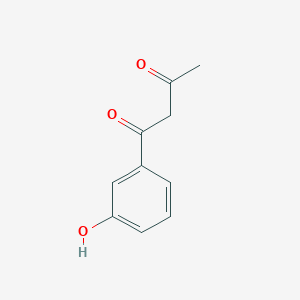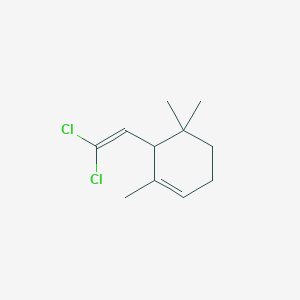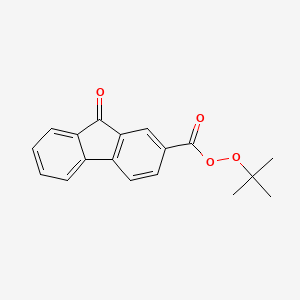
3-(2-Aminophenoxy)benzene-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminophenoxy)benzene-1,2-dicarboxylic acid is an aromatic compound that contains two carboxylic acid groups and an amine group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminophenoxy)benzene-1,2-dicarboxylic acid typically involves the following steps:
Nitration: The starting material, 1,2-dicarboxybenzene (phthalic acid), undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Etherification: The amine group is then reacted with a phenol derivative to form the desired compound through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
化学反応の分析
Types of Reactions
3-(2-Aminophenoxy)benzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols from carboxylic acids.
Substitution: Formation of halogenated or sulfonated aromatic compounds.
科学的研究の応用
3-(2-Aminophenoxy)benzene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and as a precursor for various chemical products.
作用機序
The mechanism of action of 3-(2-Aminophenoxy)benzene-1,2-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Phthalic acid (1,2-benzenedicarboxylic acid): A simpler derivative with two carboxylic acid groups.
Isophthalic acid (1,3-benzenedicarboxylic acid): An isomer with carboxylic acid groups in the 1,3 positions.
Terephthalic acid (1,4-benzenedicarboxylic acid): An isomer with carboxylic acid groups in the 1,4 positions.
Uniqueness
3-(2-Aminophenoxy)benzene-1,2-dicarboxylic acid is unique due to the presence of both an amine group and an ether linkage, which imparts distinct chemical properties and reactivity compared to its simpler counterparts. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
91459-86-8 |
|---|---|
分子式 |
C14H11NO5 |
分子量 |
273.24 g/mol |
IUPAC名 |
3-(2-aminophenoxy)phthalic acid |
InChI |
InChI=1S/C14H11NO5/c15-9-5-1-2-6-10(9)20-11-7-3-4-8(13(16)17)12(11)14(18)19/h1-7H,15H2,(H,16,17)(H,18,19) |
InChIキー |
BQFJZGDWTZFWCW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N)OC2=CC=CC(=C2C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)


![2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane](/img/structure/B14360887.png)

![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
![[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene](/img/structure/B14360902.png)

![1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14360912.png)
![4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine](/img/structure/B14360918.png)


![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)
